2-フェノキシ-N-(2-(3-(トリフルオロメチル)-1H-ピラゾール-1-イル)エチル)プロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

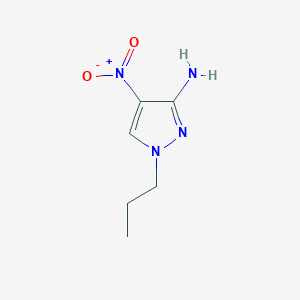

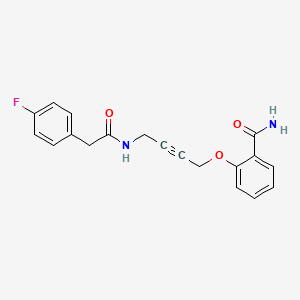

The compound "2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. The structure suggests the presence of a phenoxy group, a trifluoromethyl group, and a pyrazole moiety, which are common in medicinal chemistry for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involves the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines . Similarly, the synthesis of ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate is achieved in two steps from ethyl (4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)acetate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, the nature of the pyrazole substituents was found to be critical for the activity of 1-arylpyrazoles as σ1 receptor antagonists . The presence of a basic amine and the spacer length between the amino and pyrazole groups significantly affect the selectivity and potency of these compounds. The trifluoromethyl group is a common bioisostere used to enhance the metabolic stability and binding affinity of pharmaceuticals .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, N-ethyl-5-phenylisoxazolium-3′-sulfonate can be converted to keto ketenimine and react with nucleophiles to form stable enamine adducts . Similarly, the reaction of amines with ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate leads to the formation of substituted amino propenoates . These reactions are indicative of the reactivity of pyrazole derivatives and could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. For example, the introduction of a hydroxymethyl group in 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives affects their ability to suppress cancer cell growth . The presence of a trifluoromethyl group often increases the lipophilicity and can affect the distribution of the compound within the body . The specific properties of "2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide" would need to be determined experimentally, but insights can be gained from structurally related compounds.

科学的研究の応用

- 最近の研究では、関連化合物の抗酸化の可能性が注目されています . この特定の化合物に関する具体的なデータは少ないかもしれませんが、その構造的特徴から、同様の特性を示す可能性が示唆されます。抗酸化物質は、細胞を酸化ストレスから保護し、フリーラジカルによる損傷を防ぐ上で重要な役割を果たします。

- 活性化されていないカルボン酸の酵素的アミド化は、有機合成において不可欠なプロセスです。この化合物は、酵素反応の基質として作用し、アミドの生成につながる可能性があります。 研究者は、アミド化反応のための同様の構造を調査してきました . CAL-B(カンジダ・アンタルクティカ・リパーゼB)などの酵素との反応性を調査することで、貴重な洞察が得られる可能性があります。

抗酸化活性

酵素的アミド化

特性

IUPAC Name |

2-phenoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2/c1-11(23-12-5-3-2-4-6-12)14(22)19-8-10-21-9-7-13(20-21)15(16,17)18/h2-7,9,11H,8,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZRZQOCAOGINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C=CC(=N1)C(F)(F)F)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2522166.png)

![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)